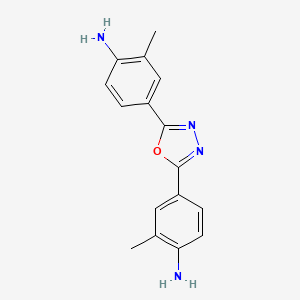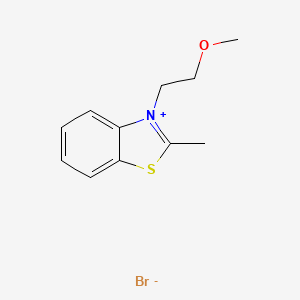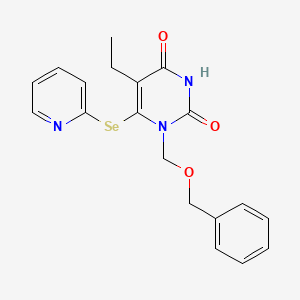
7,9-Dimethylbenz(c)acridine-5,6-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,9-Dimethylbenz©acridine-5,6-oxide is a polycyclic aromatic compound with the molecular formula C19H15NO It is a derivative of benz©acridine, characterized by the presence of two methyl groups at positions 7 and 9, and an oxide group at positions 5 and 6
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethylbenz©acridine-5,6-oxide typically involves the following steps:
Starting Material: The synthesis begins with benz©acridine.
Oxidation: The oxidation of the 5,6-positions to form the oxide group can be carried out using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Industrial Production Methods
Industrial production of 7,9-Dimethylbenz©acridine-5,6-oxide may involve large-scale methylation and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
7,9-Dimethylbenz©acridine-5,6-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted benz©acridine derivatives.
科学研究应用
7,9-Dimethylbenz©acridine-5,6-oxide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate into DNA.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 7,9-Dimethylbenz©acridine-5,6-oxide involves its ability to intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound may also generate reactive oxygen species (ROS) during its metabolic activation, contributing to its cytotoxic effects.
相似化合物的比较
Similar Compounds
7,10-Dimethylbenz©acridine: Another dimethyl derivative with methyl groups at positions 7 and 10.
Benz©acridine: The parent compound without methyl or oxide groups.
7-Methylbenz©acridine: A monomethyl derivative with a methyl group at position 7.
Uniqueness
7,9-Dimethylbenz©acridine-5,6-oxide is unique due to the specific positioning of its methyl and oxide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the oxide group at positions 5 and 6 is particularly significant, as it influences the compound’s ability to undergo specific chemical reactions and interact with biological targets.
属性
CAS 编号 |
160543-12-4 |
|---|---|
分子式 |
C19H13NO |
分子量 |
271.3 g/mol |
IUPAC 名称 |
16,19-dimethyl-3-oxa-12-azapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-1(11),2(4),5,7,9,12,14,16,18-nonaene |
InChI |
InChI=1S/C19H13NO/c1-10-7-8-15-14(9-10)11(2)16-17(20-15)12-5-3-4-6-13(12)18-19(16)21-18/h3-9H,1-2H3 |
InChI 键 |
KUIHHDYKZJMFDF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C3=C(C4=CC=CC=C4C5=C3O5)N=C2C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,4,6-Tri(propan-2-yl)phenyl]methanethiol](/img/structure/B14271854.png)
![3-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14271856.png)
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(7-methylbenzo[a]anthracen-12-yl)methyl]-1H-purin-6-one](/img/structure/B14271872.png)
![8-(2-Methylpropylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B14271877.png)
![1-(2-{2-[(E)-Phenyldiazenyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14271892.png)

![2-Iodo-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14271900.png)





![(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B14271948.png)
![4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal](/img/structure/B14271956.png)
